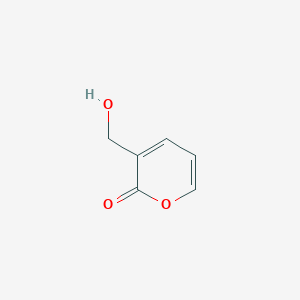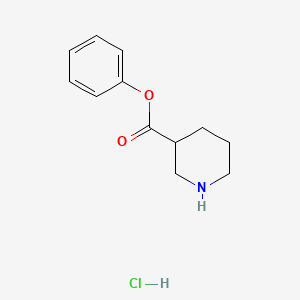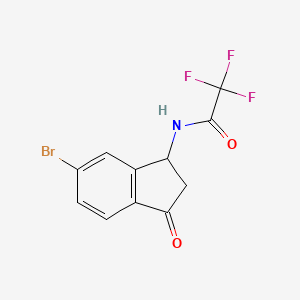
3-(Hydroxymethyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2H-pyran-2-one can be achieved through several methods. One common approach involves the hydroxymethylation of pyran-2-one derivatives. This reaction typically employs formaldehyde in an aqueous basic medium to introduce the hydroxymethyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2H-pyran-2-one
Reduction: 3-(Hydroxymethyl)-2H-pyran-2-ol
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)pyridine
- Hydroxymethylfurfural
- Tris(hydroxymethyl)aminomethane
Uniqueness
3-(Hydroxymethyl)-2H-pyran-2-one is unique due to its specific ring structure and the presence of both a hydroxymethyl group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
129308-42-5 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-5-2-1-3-9-6(5)8/h1-3,7H,4H2 |
InChI Key |
KENZKAKTYIKCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)






![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


